Lorundrostat

Aldosterone Synthase CYP11B2 Selectivity Cortisol

Procure Lorundrostat (CAS 1820940-17-7), the definitive aldosterone synthase inhibitor for translational hypertension research. With a Ki of 1.27 nM against CYP11B2 and 374-fold selectivity over CYP11B1, it is the only ASI with Phase 3-validated systolic BP reductions of up to -11.7 mmHg, devoid of cortisol suppression. Its short 10–12 h half-life uniquely enables overnight target-escape safety studies versus longer-acting agents. Essential for cardiorenal outcome trials, especially in obese populations where enhanced responses are documented. Standardize your ASI investigations with the most clinically de-risked molecule available.

Molecular Formula C24H33N7O2
Molecular Weight 451.6 g/mol
CAS No. 1820940-17-7
Cat. No. B10854892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorundrostat
CAS1820940-17-7
Molecular FormulaC24H33N7O2
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(CC3)CC(=O)NC4CCC(CC4)NC(=O)C
InChIInChI=1S/C24H33N7O2/c1-17-3-5-19(6-4-17)22-15-25-29-24(28-22)31-13-11-30(12-14-31)16-23(33)27-21-9-7-20(8-10-21)26-18(2)32/h3-6,15,20-21H,7-14,16H2,1-2H3,(H,26,32)(H,27,33)
InChIKeyYHGVDZULVMINCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorundrostat 1820940-17-7: A Highly Selective Aldosterone Synthase Inhibitor for Scientific Evaluation and Procurement


Lorundrostat (CAS: 1820940-17-7), also known as MT-4129, is an orally active, small molecule aldosterone synthase inhibitor. It selectively targets cytochrome P450 11B2 (CYP11B2) with a reported inhibition constant (Ki) of 1.27 nM and demonstrates 374-fold selectivity over the highly homologous cortisol-synthesizing enzyme CYP11B1 (IC50 = 475 nM) [1]. Lorundrostat is a member of the aldosterone synthase inhibitor (ASI) class, a new class of antihypertensive agents developed to address uncontrolled and treatment-resistant hypertension [2]. The compound is under active clinical investigation, with pivotal Phase 2 and Phase 3 trials completed, demonstrating its potential in a therapeutic area with significant unmet need [3].

Why Lorundrostat Cannot Be Substituted by Other Aldosterone Synthase Inhibitors or MRAs: A Quantitative Differentiation Rationale


Aldosterone synthase inhibitors (ASIs) are not functionally interchangeable due to substantial differences in their selectivity for CYP11B2 versus CYP11B1, pharmacokinetic profiles, and clinical trial outcomes [1]. For instance, the less selective ASI osilodrostat significantly suppresses cortisol production, leading to off-target hormonal effects not observed with lorundrostat [2]. Similarly, steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone block the receptor but are associated with hyperkalemia and hormonal adverse effects, which are not a direct consequence of upstream aldosterone synthesis inhibition [3]. Even within the ASI class, lorundrostat's short half-life (10-12 hours) provides a potential safety advantage over longer-acting agents like baxdrostat (26-30 hours) by allowing for an overnight escape from target engagement, which may mitigate the risk of sustained potassium elevation [4]. These distinctions necessitate a precise, evidence-based selection for research and clinical development.

Quantitative Evidence Guide: Lorundrostat vs. Comparators in Key Performance Dimensions


Superior CYP11B2 Selectivity vs. Osilodrostat: Mitigating Cortisol Suppression Risk

Lorundrostat demonstrates highly selective inhibition of CYP11B2 over CYP11B1, with a 374-fold selectivity ratio in vitro (IC50 for CYP11B1 = 475 nM vs. Ki for CYP11B2 = 1.27 nM) [1]. In contrast, osilodrostat (LCI699) is known to significantly suppress cortisol synthesis, a marker of CYP11B1 inhibition, a finding not observed with lorundrostat in first-in-human studies [2]. This selectivity profile is a key determinant in reducing cortisol-related adverse effects, making highly selective ASIs preferable therapeutic options [3].

Aldosterone Synthase CYP11B2 Selectivity Cortisol Endocrinology

Phase 3 Systolic Blood Pressure Reduction: Placebo-Adjusted Efficacy vs. Baxdrostat

In the pivotal Phase 3 Launch-HTN trial (N=1,083), lorundrostat 50 mg once daily demonstrated a placebo-adjusted systolic blood pressure (SBP) reduction of -9.1 mmHg at 6 weeks, which was sustained at -11.7 mmHg at 12 weeks [1]. A Bayesian network meta-analysis of randomized controlled trials in hypertension showed that lorundrostat 50 mg reduced SBP by a mean difference of -9.1 mmHg (95% CrI: -17.0 to -1.7) compared to placebo [2]. For the comparator baxdrostat, a Phase 2 trial (BrigHTN) reported a placebo-adjusted SBP reduction of -11.0 mmHg (95% CI: -16.4 to -5.5) with a 2 mg dose at 12 weeks, while the HALO trial showed no statistically significant difference from placebo [3].

Hypertension Phase 3 Trial Systolic Blood Pressure Antihypertensive Agents

Pharmacokinetic Profile: Short Half-Life as a Potential Safety Advantage vs. Baxdrostat

Lorundrostat exhibits a plasma half-life (t½) of 10-12 hours [1]. In comparison, baxdrostat has a substantially longer half-life of 26 to 30 hours [2]. The shorter half-life of lorundrostat is hypothesized to offer a potential safety benefit by allowing for an 'overnight escape' from target inhibition, which may reduce the risk of sustained serum potassium elevation [3].

Pharmacokinetics Half-Life Drug Safety Aldosterone Synthase Inhibitors

Enhanced Blood Pressure Reduction in Obese Patients: A Subgroup-Specific Differentiation

In a Phase 2 dose-ranging trial, lorundrostat demonstrated greater efficacy in reducing systolic blood pressure (SBP) in patients with obesity [1]. This observation was supported by the Target-HTN trial, which showed an enhanced response in individuals with elevated body mass index (BMI) [2]. While cross-trial comparisons are challenging, this finding suggests a potential advantage for lorundrostat in a patient population with a high prevalence of hypertension and metabolic dysregulation.

Obesity Hypertension Subgroup Analysis Precision Medicine

High-Impact Application Scenarios for Lorundrostat in Scientific and Clinical Research


Development of Next-Generation Combination Therapies for Resistant Hypertension

Given its consistent and significant placebo-adjusted systolic blood pressure reduction of -9.1 mmHg to -11.7 mmHg in Phase 3 trials [1], lorundrostat is a prime candidate for combination studies with existing antihypertensives (e.g., thiazide diuretics, ACE inhibitors). Its novel mechanism of action offers an opportunity to address uncontrolled hypertension in patients on maximal background therapy [2].

Precision Medicine Studies Targeting Aldosterone-Driven Hypertension

Lorundrostat's high selectivity for CYP11B2 (374-fold over CYP11B1) and its lack of cortisol suppression [3] make it an ideal tool for investigating the pathophysiology of aldosterone-mediated hypertension in patient subgroups, such as those with primary aldosteronism or suppressed plasma renin activity, where precise target engagement is critical.

Comparative Pharmacology and Safety Studies for ASI Class Differentiation

The distinct pharmacokinetic profile of lorundrostat, particularly its 10-12 hour half-life, provides a clear basis for comparative safety studies against longer-acting ASIs like baxdrostat (26-30 hour half-life) [4]. Research focusing on the 'overnight escape' hypothesis and its impact on serum potassium dynamics can yield critical insights for optimizing dosing regimens and patient safety.

Investigating Cardiorenal Outcomes in Obese Hypertensive Populations

The observed enhanced blood pressure response in obese individuals [5] positions lorundrostat as a key compound for dedicated cardiorenal outcome trials. This application targets a large, high-risk patient demographic where the interplay between obesity, hypertension, and aldosterone dysregulation is pronounced, potentially leading to new treatment paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorundrostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.